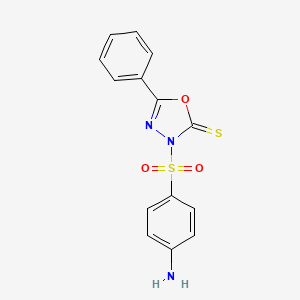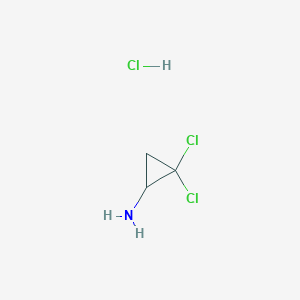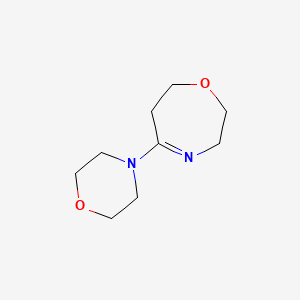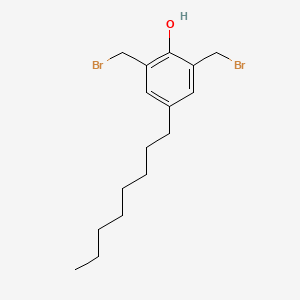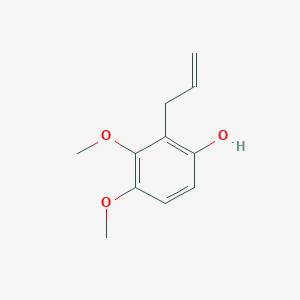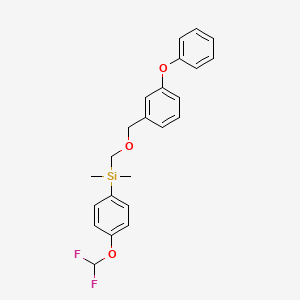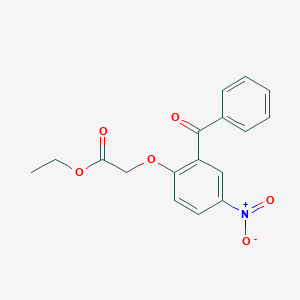
Ethyl (2-benzoyl-4-nitrophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-benzoyl-4-nitrophenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a nitro group, and an ethyl ester group attached to a phenoxyacetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-benzoyl-4-nitrophenoxy)acetate typically involves the esterification of 2-benzoyl-4-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-benzoyl-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction of the nitro group: 2-amino-4-benzoylphenoxyacetate.
Reduction of the benzoyl group: 2-hydroxy-4-nitrophenoxyacetate.
Hydrolysis of the ester group: 2-benzoyl-4-nitrophenoxyacetic acid.
Aplicaciones Científicas De Investigación
Ethyl (2-benzoyl-4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2-benzoyl-4-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl (2-benzoyl-4-nitrophenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-benzoylphenoxy)acetate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Ethyl (4-nitrophenoxy)acetate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
Propiedades
Número CAS |
111044-19-0 |
|---|---|
Fórmula molecular |
C17H15NO6 |
Peso molecular |
329.30 g/mol |
Nombre IUPAC |
ethyl 2-(2-benzoyl-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C17H15NO6/c1-2-23-16(19)11-24-15-9-8-13(18(21)22)10-14(15)17(20)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
Clave InChI |
HFVLMNKVGIXHCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


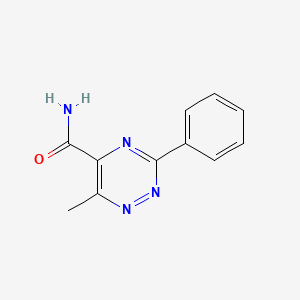
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
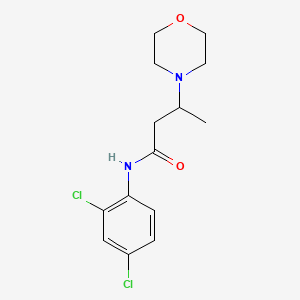

![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
